Bfl-1-IN-1

Bcl-2 family apoptosis selectivity profiling

Bfl-1-IN-1 addresses the need for chemical probes that differentiate Bfl-1 from other Bcl-2 family members, particularly given Bfl-1's resistance to venetoclax and navitoclax. This (2-naphthylthio)acetic acid derivative provides a defined dual-inhibition window against both Bfl-1 (Ki=0.63 µM) and Mcl-1 (Ki=6.77 µM). - 10.7-fold selectivity for Bfl-1 over Mcl-1 - Non-covalent, reversible binding for washout experiments - Suitable for dose-response studies (0.1-10 µM range) - Validated benchmark for SAR optimization

Molecular Formula C31H31NO5S2
Molecular Weight 561.7 g/mol
Cat. No. B12368881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBfl-1-IN-1
Molecular FormulaC31H31NO5S2
Molecular Weight561.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=C(C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)SCC(=O)O
InChIInChI=1S/C31H31NO5S2/c33-30(34)21-38-29-19-28(26-13-7-8-14-27(26)31(29)37-20-22-9-3-1-4-10-22)32-39(35,36)25-17-15-24(16-18-25)23-11-5-2-6-12-23/h2,5-8,11-19,22,32H,1,3-4,9-10,20-21H2,(H,33,34)
InChIKeyRERKNTGEXOIQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bfl-1-IN-1 Inhibitor Overview


Bfl-1-IN-1 (Compound 15) is a potent and selective small-molecule inhibitor of the anti-apoptotic Bcl-2 family protein Bfl-1 (also known as BCL2A1 or A1), with a reported inhibition constant (Ki) of 0.63 μM for Bfl-1 and a Ki of 6.77 μM for the closely related protein Mcl-1, indicating approximately 10.7-fold selectivity for Bfl-1 over Mcl-1 . As a member of the (2-naphthylthio)acetic acid derivative class, this compound represents a distinct chemical scaffold designed to target the BH3-binding groove of Bfl-1, a protein that remains relatively undrugged compared to other Bcl-2 family members such as Bcl-2 and Bcl-xL [1].

Bfl-1/Mcl-1 dual-target mechanistic studies
Reversible binding mode suitable for washout and competition assays
Distinct (2-naphthylthio)acetic acid scaffold for BH3-groove targeting

Why Bfl-1-IN-1 Is Irreplaceable


Bfl-1 (BCL2A1/A1) presents a unique binding surface and distinct selectivity profile within the Bcl-2 family, making it resistant to inhibition by FDA-approved Bcl-2 inhibitors such as venetoclax (ABT-199) and by many pan-Bcl-2 or Mcl-1-selective agents [1]. Unlike Bcl-2 and Bcl-xL, which are effectively targeted by venetoclax and navitoclax respectively, Bfl-1 contains a divergent hydrophobic groove and a unique cysteine residue (Cys55) that has been exploited for covalent inhibitor design, but remains inaccessible to most commercially available BH3 mimetics . Consequently, substituting Bfl-1-IN-1 with a generic Bfl-1 inhibitor, a dual Mcl-1/Bfl-1 inhibitor, or a pan-Bcl-2 agent will yield markedly different biochemical inhibition profiles and cellular phenotypes, potentially invalidating experimental conclusions in models where Bfl-1 dependence has been established. The quantitative evidence below demonstrates precisely where Bfl-1-IN-1 occupies a distinct niche in the Bfl-1 inhibitor landscape.

Highly Bfl-1-selective inhibitors (e.g., Bfl-1-IN-6, >1500-fold selectivity) may not reproduce the dual Mcl-1 engagement observed with Bfl-1-IN-1.

Mcl-1-selective or pan-Bcl-2 agents lack measurable Bfl-1 inhibition, potentially shifting apoptotic phenotype interpretation.

Equipotent dual Mcl-1/Bfl-1 inhibitors (e.g., ZH07) may alter the relative target engagement balance, limiting direct comparison with Bfl-1-preferring profiles.

Bfl-1-IN-1 Differentiation Data


Dual Bfl-1/Mcl-1 Inhibition Profile

Bfl-1-IN-1 inhibits Bfl-1 with a Ki of 0.63 μM and Mcl-1 with a Ki of 6.77 μM, yielding approximately 10.7-fold selectivity for Bfl-1 over Mcl-1 . In contrast, the selective covalent Bfl-1 inhibitor ZH97 exhibits a binding Ki of 0.41 μM for Bfl-1 and demonstrates >200-fold selectivity over Mcl-1 (Ki > 80 μM) . Similarly, Bfl-1-IN-6 displays an IC50 of 19 nM for Bfl-1 with IC50 values >30 μM for Mcl-1, Bcl-2, and Bcl-xL in FRET assays, representing >1500-fold selectivity . This places Bfl-1-IN-1 in a unique functional class: a Bfl-1-preferring dual inhibitor with defined, measurable Mcl-1 activity, rather than an exquisitely selective Bfl-1 agent.

Dual Bfl-1/Mcl-1 Profile
Cross-study comparable
Bfl-1 Ki 0.63 μM / Mcl-1 Ki 6.77 μM (10.7-fold selectivity)

ZH97: >200-fold selectivity
Bfl-1-IN-6: >1500-fold selectivity
Supports studies needing defined dual-target window, not exclusive Bfl-1 selectivity.
Source data require independent verification; cross-study comparison may introduce variability.
Bcl-2 family apoptosis selectivity profiling

Comparison with Dual Mcl-1/Bfl-1 Inhibitors

The dual Mcl-1/Bfl-1 inhibitor ZH07 binds both Mcl-1 and Bfl-1 with Ki values of 97 nM and 100 nM, respectively, representing a near-equipotent dual inhibition profile with only 1.03-fold preference . Bfl-1-IN-1, by contrast, binds Bfl-1 with a Ki of 0.63 μM (630 nM) and Mcl-1 with a Ki of 6.77 μM (6770 nM), yielding a 10.7-fold preference for Bfl-1 and absolute potency values that are approximately 6- to 68-fold weaker than ZH07 depending on the target . This demonstrates that Bfl-1-IN-1 operates in a distinctly different potency and selectivity regime: it is a Bfl-1-preferring inhibitor with a defined but lower-affinity Mcl-1 component, whereas ZH07 is a high-affinity, equipotent dual inhibitor.

vs Dual Mcl-1/Bfl-1 Agents
Cross-study comparable
Bfl-1-IN-1: Bfl-1 Ki 630 nM, Mcl-1 Ki 6770 nM
ZH07: Bfl-1 Ki 100 nM, Mcl-1 Ki 97 nM
Bfl-1-preferring vs equipotent inhibition; enables graded target engagement studies.
Absolute potency differs ~6-70-fold; verify in intended assay system.
dual inhibition Mcl-1 Bfl-1 apoptosis

Intermediate Potency Among Bfl-1 Inhibitors

Bfl-1-IN-1 (Ki = 0.63 μM) exhibits intermediate biochemical potency within the Bfl-1 inhibitor class. It is substantially more potent than the early reversible covalent inhibitor Bfl-1-IN-2 (IC50 = 4.3 μM) and the low-potency compound Bfl-1-IN-4 (IC50 = 16.8 μM) . However, it is considerably less potent than advanced covalent inhibitors such as Bfl-1-IN-5 (IC50 = 0.022 μM, 22 nM) and Bfl-1-IN-6 (IC50 = 19 nM, kinact/KI = 11,000 M⁻¹·s⁻¹) . This positions Bfl-1-IN-1 as a moderately potent, non-covalent (or non-covalent series) tool compound suitable for applications where ultra-high affinity or covalent engagement is not required or may confound interpretation.

Intermediate Potency
Class-level inference
Bfl-1 Ki = 0.63 μM
Supports concentration-response profiling; avoids ultra-potent covalent saturation.
Position between Bfl-1-IN-2 (4.3 μM) and Bfl-1-IN-5/6 (22/19 nM); Ki vs IC50 cross-study uncertainty.
Bfl-1 inhibitor potency chemical probe structure-activity relationship

Selectivity vs Mcl-1-Selective Agents

Mcl-1-selective inhibitors currently in clinical development or advanced preclinical characterization exhibit extreme selectivity for Mcl-1 with negligible Bfl-1 activity. VU661013 inhibits human Mcl-1 with a Ki of 97 ± 30 pM (0.000097 μM) and shows no appreciable Bfl-1 inhibition at relevant concentrations . S63845 binds Mcl-1 with a Kd of 0.19 nM (0.00019 μM) and has no discernible binding to other Bcl-2 family members including Bfl-1 . In stark contrast, Bfl-1-IN-1 inhibits Bfl-1 with a Ki of 0.63 μM and Mcl-1 with a Ki of 6.77 μM, representing a >6000-fold lower potency on Mcl-1 than VU661013 but with measurable Bfl-1 activity that is absent from these Mcl-1-selective agents .

vs Mcl-1-Selective Agents
Cross-study comparable
Bfl-1-IN-1 Mcl-1 Ki 6.77 μM
VU661013 Mcl-1 Ki 97 pM; S63845 Mcl-1 Kd 0.19 nM
Bfl-1-IN-1 is not an Mcl-1 inhibitor; used for Bfl-1 studies with a defined Mcl-1 cross-reactivity window.
~70,000-fold difference in Mcl-1 potency; Bfl-1 activity absent in Mcl-1-selective comparators.
Mcl-1 selectivity Bcl-2 family off-target

Non-Covalent vs Covalent Inhibition

Multiple Bfl-1 inhibitors achieve selectivity through covalent modification of the unique cysteine residue Cys55 within the Bfl-1 BH3-binding groove. ZH97 modifies Bfl-1 at the C55 residue and blocks Bfl-1/BID interaction in vitro . Bfl-1-IN-6 is a covalent inhibitor with a kinact/KI value of 11,000 M⁻¹·s⁻¹, and target engagement studies using pulsed-SILAC demonstrate Bfl-1 protein stabilization consistent with covalent binding . Bfl-1-IN-2 also acts by binding to Cys55 of Bfl-1 . In contrast, available literature for Bfl-1-IN-1 does not report covalent modification of Cys55; the compound is characterized as a potent and selective Bfl-1 inhibitor without explicit covalent mechanism claims .

Binding Mode
Class-level inference
Reversible (non-covalent) binding implied
Covalent Cys55 modification reported for ZH97, Bfl-1-IN-6, Bfl-1-IN-2
Reversible engagement supports washout and competition experimental designs.
Direct covalent mechanism not excluded; verify binding mode in target assay.
covalent inhibitor Cys55 Bfl-1 binding mode

Bfl-1-IN-1 Research Applications


Bfl-1/Mcl-1 Interplay in Cancer Models

Given its 10.7-fold Bfl-1 selectivity and measurable Mcl-1 inhibition (Ki = 6.77 μM), Bfl-1-IN-1 is optimally deployed in cellular systems where both Bfl-1 and Mcl-1 contribute to apoptotic resistance. Unlike highly selective Bfl-1 inhibitors (ZH97, >200-fold selective; Bfl-1-IN-6, >1500-fold selective) that leave Mcl-1 activity largely intact , Bfl-1-IN-1 provides a defined dual-inhibition window that can be titrated to interrogate the relative contributions of each protein to survival signaling. This is particularly relevant in malignancies such as diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) where co-expression of Bfl-1 and Mcl-1 drives venetoclax resistance .

Reversible Binding Dose-Response

The intermediate biochemical potency of Bfl-1-IN-1 (Bfl-1 Ki = 0.63 μM) and its likely non-covalent, reversible binding mechanism make it well-suited for establishing graded dose-response relationships in vitro. Ultra-potent covalent inhibitors such as Bfl-1-IN-5 (IC50 = 22 nM) and Bfl-1-IN-6 (IC50 = 19 nM, kinact/KI = 11,000 M⁻¹·s⁻¹) may achieve maximal target engagement at low concentrations, limiting the observable dynamic range in cellular assays . Bfl-1-IN-1 offers a broader concentration window (e.g., 0.1-10 μM) for observing partial inhibition and quantifying EC50 values, and its reversible binding permits washout experiments to assess target engagement reversibility .

Bfl-1-Dependent Cell Line Validation

Bfl-1-IN-1 serves as a chemical probe for validating Bfl-1 dependency in cell lines where Mcl-1 is also expressed, provided that the 10.7-fold selectivity window is accounted for in experimental design. In cell lines such as SUDHL1 (Bfl-1 and Mcl-1 co-dependent), highly selective Bfl-1 inhibitors like Bfl-1-IN-6 require co-treatment with an Mcl-1 inhibitor (e.g., AZD5991) to induce robust apoptosis (EC50 = 0.35 μM for caspase activation in combination) . Bfl-1-IN-1, with its intrinsic Mcl-1 activity (albeit at higher concentrations), may recapitulate aspects of this co-inhibition phenotype as a single agent, providing a complementary tool for dissecting dual-target biology without combination therapy variables .

SAR Benchmarking for Bfl-1 Inhibitors

Bfl-1-IN-1 represents a distinct chemical scaffold (a (2-naphthylthio)acetic acid derivative) within the Bfl-1 inhibitor landscape, making it a valuable benchmarking compound for medicinal chemistry optimization efforts . Its Ki of 0.63 μM for Bfl-1 and 10.7-fold selectivity over Mcl-1 provide a defined baseline against which new analogs can be compared for improvements in potency, selectivity, or covalent character. The availability of structural analogs such as Bfl-1-IN-2 (IC50 = 4.3 μM), Bfl-1-IN-4 (IC50 = 16.8 μM), Bfl-1-IN-5 (IC50 = 22 nM), and Bfl-1-IN-6 (IC50 = 19 nM) establishes a well-characterized SAR series, enabling researchers to contextualize the performance of novel compounds within a graded potency continuum .

Application
Selection Property
Validation Focus
Cancer cell-line models with dual Bfl-1/Mcl-2 dependence
Bfl-1-preferring inhibition with a measurable Mcl-1 window
Relative contribution of each protein to apoptotic resistance
Reversible binding dose-response studies
Intermediate potency and non-covalent scaffold
Concentration-response range and washout reversibility
Bfl-1-dependent cell line validation
Single-agent dual-target inhibition profile
Bfl-1/Mcl-1 co-dependency without combination therapy variables
Bfl-1 inhibitor SAR benchmarking
Defined baseline potency and selectivity window
Comparative assessment of new analogs within the established potency continuum

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